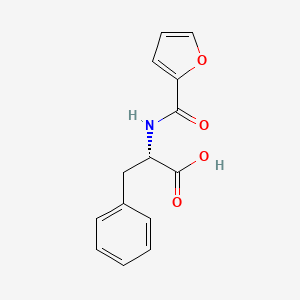

![molecular formula C11H19NO2 B2438311 Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1626482-00-5](/img/structure/B2438311.png)

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

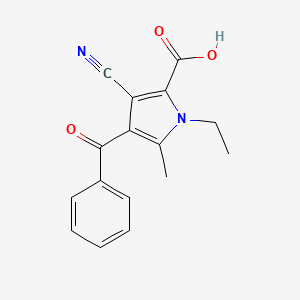

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a chiral small molecule . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The synthesis method has the characteristics of a novel route, mild reaction conditions, and low cost . The yield is more than 65% .Molecular Structure Analysis

The molecular formula of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is C11H18O3 . Its molecular weight is 198.26 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate include reductive amination, basic configuration inversion, and hydrogenation to remove a protecting group .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Enantiomers : Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate and its enantiomers were synthesized, with a focus on determining their stereochemistry and relative configurations using NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

Molecular Structure Characterization : The molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, providing insights into its structural composition (Moriguchi et al., 2014).

Analysis of Derivatives : Research on di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid derivatives focused on their structures, stereochemistry, and relative configurations, determined through IR and NMR studies (Palkó, Sohár, & Fülöp, 2011).

Chemical Properties and Reactions

Green Synthesis Protocol : An eco-friendly method was developed for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, highlighting the potential for environmentally conscious approaches in chemical synthesis (Qian, Li, Liu, & Wang, 2017).

Microwave Synthesis Improvement : The use of microwave activation for the synthesis of Ethyl I,3-cyclohexadien-1-carboxylate demonstrated a more efficient and clean approach, suggesting advancements in synthesis techniques (Tesson & Deshayes, 2000).

Biomedical and Pharmacological Aspects

Chiral Amino Acid Ester Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester provided insights into chiral compounds used in biomedical research (Moriguchi et al., 2014).

Investigations in Foldamers and Chiral Catalysts : The use of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid and derivatives in foldamers and chiral catalysts showcased its potential in diverse areas such as material science and catalysis (Milbeo et al., 2021).

Eigenschaften

IUPAC Name |

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRDVZHAVFJIFL-QLEHZGMVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCC(C1N)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2438228.png)

![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)benzoate](/img/structure/B2438229.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2438243.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)

![1,1-Diethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2438247.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438251.png)